2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidin core, a dimethoxyphenyl group, and a pyrazolylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin core. This can be achieved through a series of condensation reactions involving appropriate precursors. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, while the pyrazolylacetamide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives of the original compound.
Scientific Research Applications
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidin core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The dimethoxyphenyl group and pyrazolylacetamide moiety contribute to the compound’s binding affinity and specificity, influencing its overall efficacy.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin derivatives and molecules with dimethoxyphenyl or pyrazolylacetamide groups. Compared to these compounds, 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-14-11-19(28-27-14)25-20(30)13-34-23-26-21-16(5-4-9-24-21)22(31)29(23)10-8-15-6-7-17(32-2)18(12-15)33-3/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMHFWCSJUJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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